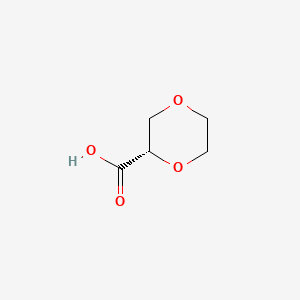

(S)-1,4-Dioxane-2-carboxylic acid

Description

(S)-1,4-Dioxane-2-carboxylic acid (CAS: 1821739-82-5) is a chiral carboxylic acid derivative featuring a 1,4-dioxane ring system. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.11 g/mol . The compound is characterized by a stereogenic center at the C2 position, conferring distinct enantiomeric properties. It is primarily utilized in asymmetric synthesis and pharmaceutical intermediates due to its ability to influence stereochemical outcomes in reactions .

Key Physical Properties (derived from enantiomeric data):

- Topological Polar Surface Area (TPSA): 55.76 Ų

- Hydrogen Bond Donors/Acceptors: 1/4

- Rotatable Bonds: 1

- Molar Refractivity: 27.98

Properties

IUPAC Name |

(2S)-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821739-82-5 | |

| Record name | (S)-1,4-Dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form the carboxylic acid group . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid . Additionally, the carboxylation of organometallic intermediates, such as Grignard reagents, can be used to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.

Substitution: The hydrogen atoms in the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-1,4-Dioxane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activities and affect various biochemical pathways .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-1,4-Dioxane-2-carboxylic Acid

The R-enantiomer (CAS: 1932281-42-9) shares identical molecular formula and weight with the S-enantiomer but differs in optical rotation and biological activity. Both enantiomers exhibit similar physical properties, such as solubility in polar solvents, but diverge in interactions with chiral environments (e.g., enzyme binding) .

Benzodioxane Carboxylic Acid Derivatives

Benzodioxane analogs, such as 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS: 3663-80-7), incorporate an aromatic ring fused to the dioxane system. This structural modification enhances π-π stacking interactions and alters solubility:

Key Difference : The benzodioxane derivative’s aromaticity increases lipophilicity, making it more suitable for membrane penetration in drug candidates.

Lactone Derivatives: 1,4-Dioxan-2-one

1,4-Dioxan-2-one (CAS: 3041-16-5) is a lactone analog lacking the carboxylic acid group. This structural shift results in distinct reactivity and applications:

| Property | This compound | 1,4-Dioxan-2-one |

|---|---|---|

| Functional Group | Carboxylic acid | Lactone |

| Reactivity | Acid-catalyzed esterification | Ring-opening polymerization |

| Safety | Limited toxicity data | Irritant (skin/eyes) |

Ethyl Esters and Substituent Effects

Ethyl esters like Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS: 261767-10-6) demonstrate how esterification and substituent position impact properties:

Biological Activity

(S)-1,4-Dioxane-2-carboxylic acid is an organic compound with a unique structure and significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications for health and disease, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : The compound has the molecular formula CHO and features a six-membered ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2.

- Physical Properties : It is a white crystalline solid that is soluble in water and organic solvents.

Target Interactions

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways:

- Enzymatic Interactions : It primarily interacts with monooxygenases, leading to hydroxylation at ether-bond-associated carbon atoms. This process generates reactive intermediates such as 2-hydroxyethoxyacetate, which play roles in cellular signaling and metabolism.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Hydroxylation : Hydroxylation by monooxygenases results in the formation of reactive intermediates that can affect cellular functions and metabolic pathways.

- Detoxification : Similar compounds undergo cytochrome P450-catalyzed hydrolysis and oxidation, producing detoxification products such as 2-hydroxyethoxyacetic acid.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling : Alters gene expression and cellular metabolism through interactions with biomolecules.

- Oxidative Stress : At high doses, it can induce oxidative stress, leading to potential cellular damage .

Toxicity Studies

Toxicological evaluations have shown that compounds related to this compound may exhibit harmful effects:

- Carcinogenic Potential : Studies on similar compounds have indicated possible carcinogenic effects in laboratory rodents, prompting classifications as likely human carcinogens by agencies like the US EPA .

Dosage Effects in Animal Models

Research indicates varying effects based on dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant adverse effects, including enzyme inhibition and metabolic disruption. For example, high doses can lead to liver damage and increased cancer risk in animal models .

Remediation Efforts

A notable case study involved the installation of point-of-entry (POE) water treatment systems to remove 1,4-dioxane from residential water supplies. The systems utilized granular activated carbon (GAC) technology to achieve over 98% removal efficiency over four years .

| Treatment Method | Removal Efficiency | Duration |

|---|---|---|

| Granular Activated Carbon | >98% | 4 years |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.